molecular formula C14H19NO B3039041 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine CAS No. 954421-98-8

3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine

Cat. No.: B3039041
CAS No.: 954421-98-8
M. Wt: 217.31 g/mol
InChI Key: PFYRBUIZTFCYNP-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine: is a spirocyclic compound that features a unique structural motif where a chromene ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of chromene derivatives with cyclohexanone in the presence of a catalyst can yield the desired spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the spirocyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biology, particularly in the development of bioactive molecules. Its spirocyclic structure is known to enhance the biological activity of certain compounds, making it a target for drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine is used in the production of advanced materials. Its unique properties make it suitable for applications in polymers and other materials science fields.

Mechanism of Action

The mechanism of action of 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and leading to various biological effects.

Comparison with Similar Compounds

    3,4-Dihydro-1H-spiro[quinoline-2,1’-cycloalkane]: This compound shares a similar spirocyclic structure but features a quinoline ring instead of a chromene ring.

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound has a spirocyclic structure with a chromane and piperidine ring, making it structurally related to 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine.

Uniqueness: The uniqueness of 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine lies in its specific combination of a chromene and cyclohexane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,1'-cyclohexane]-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7,12H,1,4-5,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYRBUIZTFCYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C3=CC=CC=C3O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the product from Example 1A (3.022 g, 13.99 mmol) in methanol (50 mL) was added methoxylamine hydrochloride (1.17 g, 14.0 mmol) and pyridine (5.7 mL, 70.5 mmol). The mixture was stirred overnight at room temperature and was then evaporated in vacuo. The residue was partitioned between ethyl acetate and H2O, and the organic layer was dried over Na2SO4, filtered and evaporated in vacuo. The residue thus obtained was dissolved in methanol (50 mL) and was hydrogenated (balloon) over 10% Pd-on-carbon in the presence of 4 drops of conc. HCl overnight at room temperature. After this time, the catalyst was filtered off (Celite), and the filtrate was evaporated in vacuo. The residue was taken up in ether (50 mL) and was extracted with 1N HCl (3×20 mL). These acidic extracts were then basified to pH 10 with 2N NaOH and were extracted with ethyl acetate (3×20 mL). The organic extracts were dried over Na2SO4, filtered and evaporated in vacuo to yield the title compound as a yellow oil, 880 mg (29%). 1H NMR (300 MHz, DMSO-d6) δ ppm 7.52 (m, 1H), 7.06 (m, 1H), 6.82 (td; J=7.4, 1.3 Hz; 1H), 6.69 (dd; J=8.1, 1.3 Hz; 1H), 3.83 (dd; J=11.1, 6.3 Hz; 1H), 2.08 (dd; J=13.5, 6.3 Hz; 1H), 1.90 (m, 1H), 1.74 (m, 2H), 1.31-1.57 (m, 8H); MS (ESI+) m/z 218 (M+H).
Quantity
3.022 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd on-carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine
Reactant of Route 2
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3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine
Reactant of Route 3
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine
Reactant of Route 4
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine
Reactant of Route 5
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine
Reactant of Route 6
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine

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